Comprehensive Technical Guide: Physical Properties and Experimental Workflows of 4-[(Trimethylsilyl)oxy]cyclohexanol
Comprehensive Technical Guide: Physical Properties and Experimental Workflows of 4-[(Trimethylsilyl)oxy]cyclohexanol
Executive Summary
In advanced organic synthesis and drug development, the strategic use of protecting groups is paramount for controlling chemoselectivity. 4-[(Trimethylsilyl)oxy]cyclohexanol (CAS: 54725-69-8) is a highly versatile synthetic intermediate[1]. As a mono-protected diol, it features both a reactive secondary alcohol and a stable, yet easily cleavable, trimethylsilyl (TMS) ether[2]. This whitepaper provides an in-depth analysis of its physical properties, thermodynamic behavior, and field-proven experimental workflows, designed specifically for researchers requiring rigorous, self-validating protocols.
Molecular Architecture and Physical Properties
The introduction of a TMS group onto a cyclohexane-1,4-diol scaffold fundamentally alters the molecule's physical and electronic landscape. The bulky silicon-containing moiety increases the molecular volume while simultaneously eliminating one hydrogen-bond donor[2].
Quantitative Data Summary
Below is a consolidated table of the critical physical and chemical properties of 4-[(trimethylsilyl)oxy]cyclohexanol[1][3]:
| Property | Value | Causality / Scientific Implication |
| CAS Number | 54725-69-8 | Standard identifier for regulatory compliance[4]. |
| Molecular Formula | C9H20O2Si | Reflects the substitution of one hydroxyl proton with a TMS group[1]. |
| Molecular Weight | 188.34 g/mol | Essential for precise stoichiometric calculations in synthetic workflows[1]. |
| Boiling Point | ~200.2 °C | The loss of one H-bond donor lowers the cohesive energy density relative to the parent diol, despite the increased mass[3]. |
| Density | ~0.929 g/cm³ | The steric bulk of the three methyl groups on the silicon atom prevents tight molecular packing, resulting in a density lower than water[3]. |
| Flash Point | 79.3 °C | Indicates moderate volatility; requires standard laboratory ventilation and fire safety precautions[3]. |
| Refractive Index | 1.475 | High polarizability of the Si-O and Si-C bonds influences the compound's optical density[3]. |
Thermodynamic Behavior and Phase Dynamics
Understanding the phase behavior of 4-[(trimethylsilyl)oxy]cyclohexanol is critical for downstream purification. The boiling point of approximately 200.2 °C dictates that thermal purification (e.g., vacuum distillation) must be performed under reduced pressure to prevent thermal degradation of the Si-O bond[3].
Furthermore, the addition of the TMS group significantly shifts the partition coefficient (LogP). The parent 1,4-cyclohexanediol is highly hydrophilic. By masking one hydroxyl group, the molecule gains considerable lipophilicity. This causality is vital during liquid-liquid extractions: the mono-TMS ether will partition favorably into organic solvents like dichloromethane (DCM) or ethyl acetate, whereas unreacted diol remains in the aqueous phase.
Mechanistic pathway for the selective mono-silylation of 1,4-cyclohexanediol.
Experimental Workflows: A Self-Validating System
As a Senior Application Scientist, I emphasize that protocols must not be blind recipes. They must be self-validating systems where causality and analytical checks are built into the workflow. The following protocol details the selective mono-silylation of 1,4-cyclohexanediol.
Protocol: Selective Synthesis of 4-[(Trimethylsilyl)oxy]cyclohexanol
Objective: Achieve high-yield mono-protection while suppressing the formation of the bis-TMS byproduct.
Step 1: Solvation and Activation
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Action: Dissolve 1.0 equivalent of 1,4-cyclohexanediol in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.
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Causality: DMF is a polar aprotic solvent. It breaks down the intermolecular hydrogen bonding of the diol, rendering the hydroxyl oxygen highly nucleophilic and accessible for the incoming silylating agent.
Step 2: Catalytic Base Addition
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Action: Add 1.2 equivalents of Imidazole and cool the reaction vessel to 0 °C.
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Causality: Imidazole serves a dual purpose. It acts as an acid scavenger to neutralize the HCl byproduct, and it functions as a nucleophilic catalyst by reacting with TMS-Cl to form the highly reactive intermediate, N-trimethylsilylimidazole.
Step 3: Kinetically Controlled Silylation
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Action: Add 1.05 equivalents of Trimethylsilyl chloride (TMS-Cl) dropwise over 30 minutes. Maintain the temperature at 0 °C for 2 hours.
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Causality: Strict stoichiometric control (1.05 eq) and low thermal energy (0 °C) kinetically favor the mono-silylation. Once one hydroxyl is protected, the steric bulk of the TMS group slightly hinders the second hydroxyl, though stoichiometry is the primary control mechanism.
Step 4: In-Line Analytical Validation
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Action: Perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.
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Self-Validation: This is the critical checkpoint. The target mono-TMS ether will present an Rf of ~0.4. Unreacted diol will remain near the baseline ( Rf ~0.1), and any bis-TMS byproduct will migrate near the solvent front ( Rf ~0.8). Proceed to quench only when the Rf 0.1 spot is minimized. Additionally, GC-MS analysis can be utilized to confirm the molecular ion peak at m/z 188[5].
Step 5: Mild Quench and Phase Separation
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Action: Quench the reaction with saturated aqueous NaHCO3 and extract with Dichloromethane (DCM).
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Causality: The TMS ether is sensitive to strong acids and bases[3]. A mild bicarbonate quench safely neutralizes the reaction without prematurely cleaving the newly formed Si-O bond.
Experimental workflow for the synthesis and validation of the mono-TMS ether.
Deprotection Dynamics
In multi-step drug synthesis, the protecting group must be removed under conditions that do not disturb the rest of the molecule. The TMS group on 4-[(trimethylsilyl)oxy]cyclohexanol is highly labile to fluoride ions or mild aqueous acids[2][3].
Mechanism of Cleavage: When exposed to Tetrabutylammonium fluoride (TBAF), the highly fluorophilic silicon atom undergoes nucleophilic attack by the fluoride ion. The causality here is driven by bond dissociation energies: the Si-F bond (~582 kJ/mol) is significantly stronger than the Si-O bond (~452 kJ/mol). This thermodynamic driving force ensures rapid, quantitative deprotection back to the secondary alcohol, releasing volatile fluorotrimethylsilane as a byproduct.
References
- Title: Buy 4-[(Trimethylsilyl)oxy]cyclohexanol (EVT-12040637)
- Title: 4-[(Trimethylsilyl)
- Title: Qualitative and GC-MS Analysis of Phytochemical Constituents of Tick Weed (Cleome Viscosa L.)
